

Application Note: Quantitative Analysis of Rotundic Acid in Plasma by LC-MS/MS

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Compound of Interest		
Compound Name:	Rotundic Acid	
Cat. No.:	B154715	Get Quote

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Introduction

Rotundic acid (RA) is a pentacyclic triterpene acid isolated from the barks of Ilex rotunda Thunb. It has garnered significant interest in the scientific community due to its diverse bioactive properties. To facilitate pharmacokinetic and toxicokinetic studies, a robust and sensitive analytical method for the quantification of Rotundic Acid in biological matrices is essential. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Rotundic Acid in plasma. The method utilizes a simple protein precipitation step for sample preparation and offers high sensitivity, selectivity, and a wide dynamic range, making it suitable for preclinical and clinical research.

Analytical Method

A sensitive and selective LC-MS/MS method was developed and validated for the quantification of **Rotundic Acid** in rat plasma. The method involves a straightforward protein precipitation for sample extraction, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer in negative ion mode. Etofesalamide is utilized as an internal standard (IS) to ensure accuracy and precision.

Liquid Chromatography



Parameter	Value
Column	ZORBAX Eclipse XDB-C18 (4.6 mm \times 50 mm, 5 μ m)[1]
Mobile Phase A	Methanol:Acetonitrile (1:1, v/v)[1]
Mobile Phase B	5 mM Ammonium Formate:Methanol (9:1, v/v)[1]
Flow Rate	0.5 mL/min[1]
Gradient	0–3.00 min, 40%–10% B; 3.00–5.00 min, 10% B; 5.00–5.10 min, 10%–40% B; 5.10–6.50 min, 40% B[1]
Injection Volume	2 μL[1]
Column Temperature	40 °C[1]
Autosampler Temperature	6 °C[1]

Mass Spectrometry

Parameter	Value
Instrument	LCMS-8060 system (Shimadzu) or equivalent[1]
Ion Source	Electrospray Ionization (ESI), Negative Mode[1]
MRM Transition (RA)	m/z 487.30 → 437.30[1][2]
MRM Transition (IS)	m/z 256.10 → 227.10[1][2]
Nebulizing Gas Flow	3 L/min[1]
Heating Gas Flow	10 L/min[1]
Drying Gas Flow	10 L/min[1]
Interface Temperature	300 °C[1]
Desolvation Line Temp.	250 °C[1]
Heat Block Temperature	400 °C[1]



Method Performance

The developed LC-MS/MS method demonstrated good linearity over the concentration range of 2–500 ng/mL in plasma.[1] The lower limit of quantification (LLOQ) was established at 2 ng/mL. [1] The method was validated according to the U.S. Food and Drug Administration (FDA) bioanalytical guidelines and showed acceptable precision and accuracy.

Pharmacokinetic Application

This method was successfully applied to a pharmacokinetic study in rats. Following oral administration of **Rotundic Acid** at doses of 10, 20, and 40 mg/kg, the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) were determined. The results indicated that **Rotundic Acid** is rapidly absorbed and exhibits dose proportionality over the tested range.[1][2] The absolute bioavailability was found to be in the range of 16.1% to 19.4%.[1][2]

Dosage (Oral)	Cmax (ng/mL)	AUC (ng·h/mL)
10 mg/kg	108 ± 10.5[3]	432 ± 64.2[3]
20 mg/kg	Not explicitly stated	Not explicitly stated
40 mg/kg	Not explicitly stated	Not explicitly stated

Note: The table provides pharmacokinetic parameters from a study with a 10 mg/kg oral dose. While dose proportionality was observed, specific Cmax and AUC values for 20 and 40 mg/kg were not detailed in the provided search results.

Experimental ProtocolsPreparation of Stock and Working Solutions

- Stock Solution of **Rotundic Acid** (RA): Prepare a stock solution of RA by dissolving an appropriate amount in methanol.
- Stock Solution of Internal Standard (IS): Prepare a stock solution of Etofesalamide in methanol.



Working Solutions: Prepare serial dilutions of the RA stock solution with methanol to create
working solutions for calibration standards and quality control (QC) samples. Prepare a
working solution of the IS at a concentration of 1 ng/mL in methanol.[1]

Sample Preparation Protocol

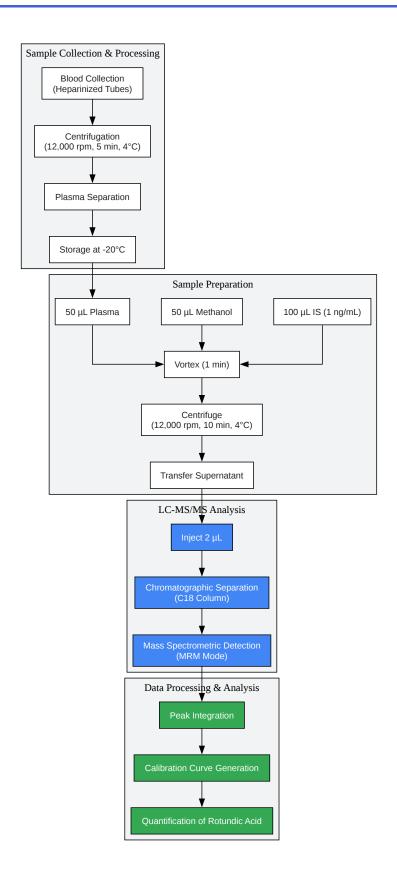
- Pipette 50 μL of plasma sample, 50 μL of methanol, and 100 μL of the IS working solution (1 ng/mL) into a 1.5 mL microcentrifuge tube.[1]
- Vortex the mixture vigorously for 1 minute to precipitate proteins.
- Centrifuge the tubes at 12,000 rpm for 10 minutes at 4 °C.[1]
- Transfer the supernatant to an autosampler vial with an insert.
- Inject 2 μL of the supernatant into the LC-MS/MS system for analysis.[1]

Preparation of Calibration Standards and Quality Control Samples

- To prepare calibration standards, spike 475 μ L of blank plasma with 25 μ L of the appropriate RA working solution to achieve final concentrations in the range of 2–500 ng/mL.[1]
- Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 5, 40, and 375 ng/mL) in the same manner as the calibration standards.[1]
- Process the calibration standards and QC samples alongside the unknown samples using the sample preparation protocol described above.

Experimental Workflow





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Caption: Experimental workflow for the LC-MS/MS analysis of Rotundic Acid in plasma.



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